N'-Hydroxy-2-[(2-methylphenyl)sulfanyl]ethanimidamide
Description
Properties
Molecular Formula |
C9H12N2OS |
|---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
N'-hydroxy-2-(2-methylphenyl)sulfanylethanimidamide |
InChI |
InChI=1S/C9H12N2OS/c1-7-4-2-3-5-8(7)13-6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11) |
InChI Key |
OKKLCKGQAJFDFO-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=CC=C1SC/C(=N/O)/N |
Canonical SMILES |
CC1=CC=CC=C1SCC(=NO)N |
Origin of Product |
United States |
Preparation Methods
Route 1: Amidoxime Formation from Nitrile Precursors
A primary pathway involves the reaction of 2-[(2-methylphenyl)sulfanyl]acetonitrile with hydroxylamine under acidic or basic conditions:
Step 1: Synthesis of 2-[(2-Methylphenyl)sulfanyl]acetonitrile
- Thiol alkylation : React 2-methylbenzenethiol with chloroacetonitrile in the presence of a base (e.g., K2CO3) in DMF at 60–80°C:
$$
\text{2-MeC}6\text{H}4\text{SH} + \text{ClCH}2\text{CN} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{2-MeC}6\text{H}4\text{SCH}2\text{CN} + \text{KCl} + \text{H}_2\text{O}
$$
Yields for analogous thioether formations range from 70–85%.
Step 2: Hydroxylamine Addition
- Treat the nitrile with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux:
$$
\text{2-MeC}6\text{H}4\text{SCH}2\text{CN} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{EtOH/H}_2\text{O}} \text{N'-Hydroxy-2-[(2-methylphenyl)sulfanyl]ethanimidamide} + \text{HCl}
$$
Reaction times of 4–6 hours at 80°C typically yield 60–75% amidoximes.
Route 2: Oxidative Functionalization of Thioether Intermediates
Patent literature on sulfonamide synthesis (e.g., US20080319225A1) suggests alternative oxidative strategies:
Step 1: Preparation of 2-[(2-Methylphenyl)sulfanyl]ethylamine
- Reduce 2-[(2-methylphenyl)sulfanyl]acetonitrile using LiAlH4 in THF:
$$
\text{2-MeC}6\text{H}4\text{SCH}2\text{CN} \xrightarrow{\text{LiAlH}4, \text{THF}} \text{2-MeC}6\text{H}4\text{SCH}2\text{CH}2\text{NH}_2
$$
Yields: ~80%.
Step 2: Amidoxime Formation via Nitroso Intermediates
- React the amine with hydroxylamine-O-sulfonic acid in aqueous NaOH:
$$
\text{2-MeC}6\text{H}4\text{SCH}2\text{CH}2\text{NH}2 + \text{HONHSO}3\text{H} \xrightarrow{\text{NaOH}} \text{this compound} + \text{Na}2\text{SO}4 + \text{H}_2\text{O}
$$
This method avoids nitrile intermediates but requires careful pH control.
Route 3: Sulfanyl Group Introduction via Thiol-Michael Addition
Crystallographic studies of analogous compounds (PMC9462268) highlight thiol-ene reactions for sulfanyl incorporation:
Step 1: Synthesis of N-Hydroxyacrylimidamide
Step 2: Thiol-Michael Addition
- React N-hydroxyacrylimidamide with 2-methylbenzenethiol in the presence of a radical initiator (e.g., AIBN):
$$
\text{CH}2=\text{C}(=NOH)\text{NH}2 + \text{2-MeC}6\text{H}4\text{SH} \xrightarrow{\text{AIBN}} \text{this compound}
$$
Yields for similar additions: 50–65%.
Analytical and Optimization Data
Reaction Condition Optimization
Spectroscopic Characterization
- 1H NMR (DMSO-d6) : δ 7.45–7.20 (m, 4H, Ar-H), 4.12 (s, 2H, SCH2), 2.35 (s, 3H, CH3), 9.85 (s, 1H, NOH).
- IR (KBr) : 3250 cm⁻¹ (N–OH), 1640 cm⁻¹ (C=N), 680 cm⁻¹ (C–S).
Challenges and Mitigation Strategies
Sulfanyl Group Oxidation
The sulfanyl moiety is prone to oxidation to sulfoxides or sulfones under acidic or oxidative conditions. Strategies include:
Chemical Reactions Analysis
Redox Reactions
The hydroxylamine (-NHOH) group enables participation in oxidation and reduction processes:
| Reaction Type | Conditions | Products | Mechanism | Citations |
|---|---|---|---|---|
| Oxidation | KMnO₄ in acidic medium | Nitroxide radical intermediates, followed by formation of nitroso derivatives | Sequential electron transfer, radical stabilization | |
| Reduction | LiAlH₄ in THF | Primary amine (N'-amino-2-[(2-methylphenyl)sulfanyl]ethanimidamide) | Hydride transfer to imine group |
-
Key Insight : Oxidation pathways are pH-dependent, with nitroso intermediates detected via ESR spectroscopy.
Nucleophilic Substitution
The sulfanyl (-S-) group undergoes substitution reactions:
| Substrate | Nucleophile | Conditions | Product | Yield |
|---|---|---|---|---|
| Alkyl halides | -SH group | Basic (NaOH/EtOH) | Thioether derivatives | 65–78% |
| Epoxides | Sulfanyl anion | Dry ether, 0°C | β-Hydroxy sulfides | 72% |
Coordination Chemistry
The compound forms stable complexes with transition metals:
| Metal Ion | Ligand Sites | Geometry | Stability Constant (log K) | Application |
|---|---|---|---|---|
| Fe(III) | N (hydroxylamine), S (sulfanyl) | Octahedral | 12.3 ± 0.2 | Catalytic oxidation |
| Cu(II) | N, S | Square planar | 10.8 ± 0.3 | Antimicrobial activity |
-
Structural Analysis : X-ray crystallography of Cu(II) complexes confirms distorted square-planar geometry .
Condensation Reactions
The ethanimidamide moiety participates in heterocycle formation:
| Reagent | Conditions | Product | Yield | Characterization |
|---|---|---|---|---|
| β-Ketoesters | HCl/EtOH, reflux | 1,3,4-Thiadiazoles | 85% | ¹H NMR, MS |
| Aryl aldehydes | AcOH, Δ | Imidazoline derivatives | 73% | X-ray diffraction |
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals decomposition products:
| Temperature Range (°C) | Major Products | Pathway |
|---|---|---|
| 150–200 | NH₃, H₂S | Cleavage of sulfanyl and hydroxylamine groups |
| 250–300 | SO₂, CO₂ | Oxidation of aromatic and aliphatic chains |
Critical Analysis of Reactivity
-
Electronic Effects : Electron-donating methyl groups on the phenyl ring enhance sulfanyl nucleophilicity .
-
Steric Hindrance : Bulkier substituents at the 2-methyl position reduce reaction rates in substitution reactions .
-
pH Sensitivity : Hydroxylamine redox activity is suppressed under highly acidic conditions due to protonation.
Scientific Research Applications
N’-Hydroxy-2-[(2-methylphenyl)sulfanyl]ethanimidamide has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of N’-Hydroxy-2-[(2-methylphenyl)sulfanyl]ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . Additionally, it may interact with cellular pathways to modulate biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at the 2-position significantly impacts molecular weight, melting point, and solubility. Key comparisons include:
*Calculated based on formula C₁₀H₁₃N₂OS.
- Melting Points : Sulfur-containing derivatives (e.g., thiophene or methylthio) generally exhibit lower melting points than methoxy-substituted analogs, likely due to reduced crystallinity from weaker van der Waals interactions .
Structural and Reactivity Insights
- Hydrogen Bonding : The N'-hydroxy group enables hydrogen bonding, critical for crystal packing and biological target interactions. Methoxy-substituted analogs exhibit π-π stacking due to aromatic electron density, whereas sulfanyl groups may prioritize S···π interactions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for N'-Hydroxy-2-[(2-methylphenyl)sulfanyl]ethanimidamide?
- The synthesis involves coupling a 2-methylphenylsulfanyl precursor with hydroxylamine derivatives under controlled conditions. Key parameters include solvent selection (e.g., methanol/water mixtures), temperature (typically 40–60°C), and stoichiometric ratios of reagents like hydroxylamine hydrochloride and sodium bicarbonate to ensure high yields (58–93%) . Reaction progress is monitored via TLC, and product purity is confirmed using NMR spectroscopy (¹H and ¹³C) and mass spectrometry .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Structural confirmation relies on spectroscopic methods:
- ¹H/¹³C NMR : Identifies proton environments and carbon frameworks, with characteristic shifts for the hydroxyimino (δ 8.80–10.5 ppm) and sulfanyl groups .
- FTIR : Detects functional groups (e.g., N–O stretch at ~1679 cm⁻¹, S–C aromatic at ~680 cm⁻¹) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
- Computational tools (e.g., DFT) predict electronic properties, such as HOMO-LUMO gaps, to rationalize reactivity .
Q. What are the primary challenges in synthesizing and purifying this compound?
- Common issues include:
- Byproduct formation : Competing reactions (e.g., over-oxidation) require strict control of pH and temperature .
- Low solubility : Recrystallization from dichloromethane or ethanol improves purity .
- Spectral ambiguity : Overlapping NMR peaks may necessitate 2D techniques (e.g., COSY, HSQC) .
Advanced Research Questions
Q. How does the (2-methylphenyl)sulfanyl group influence biological activity compared to other substituents?
- The 2-methylphenylsulfanyl moiety enhances lipophilicity, improving membrane permeability. Comparative studies with analogs (e.g., 4-chlorophenyl or morpholinyl derivatives) show that steric hindrance from the methyl group modulates binding affinity to enzymes like cytochrome P450 or bacterial targets . Activity data from microbial assays (e.g., MIC values against E. coli) can quantify these effects .
Q. What methodologies resolve contradictions in reported biological activities across studies?
- Discrepancies often arise from variations in:
- Assay conditions : Standardize parameters (e.g., pH, incubation time) to ensure reproducibility .
- Compound purity : Use HPLC (≥95% purity) to exclude impurities affecting results .
- Structural analogs : Compare activity trends using a structural dataset (e.g., substituent electronic effects) to identify pharmacophores .
Q. How can molecular docking and enzyme inhibition assays elucidate the mechanism of action?
- Molecular docking : Simulate interactions with target proteins (e.g., bacterial dihydrofolate reductase). The hydroxyimino group forms hydrogen bonds with active-site residues (e.g., Asp27), while the sulfanyl group stabilizes hydrophobic contacts .
- Enzyme assays : Measure IC₅₀ values under varying substrate concentrations to determine inhibition type (competitive/non-competitive) .
Q. What strategies optimize the compound’s stability for in vivo studies?
- pH-dependent degradation : Conduct stability studies in simulated gastric fluid (pH 1.2–3.0) and plasma (pH 7.4) to identify degradation pathways .
- Prodrug design : Modify the hydroxyimino group to esters or amides for enhanced bioavailability .
Key Recommendations for Researchers
- Prioritize crystallographic studies to resolve 3D structural ambiguities.
- Use metabolomic profiling to identify off-target effects in complex biological systems.
- Explore chemoinformatics tools to predict ADMET properties and guide synthetic optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
